molecular formula C8H12ClN3O B1373387 N-(2-Methoxy-phenyl)-guanidine hydrochloride CAS No. 420130-92-3

N-(2-Methoxy-phenyl)-guanidine hydrochloride

Cat. No. B1373387
M. Wt: 201.65 g/mol
InChI Key: SDVVENSRPFEYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Methoxy-phenyl)-guanidine hydrochloride” appears to be a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “N-(2-Methoxyphenyl)acetamide” and “N-(2-Methoxyphenyl)hydroxylamine”, which are known compounds12.



Synthesis Analysis

The synthesis of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” is not explicitly mentioned in the available resources. However, related compounds such as “N-(2-Methoxyphenyl)hydroxylamine” have been studied. This compound is a metabolite of the industrial and environmental pollutants 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole)2.



Molecular Structure Analysis

The molecular structure of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” is not directly available. However, related compounds such as “N-(2-Methoxyphenyl)acetamide” have a molecular formula of C9H11NO21.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not detailed in the available resources. However, related compounds such as “N-(2-Methoxyphenyl)hydroxylamine” are known to undergo various reactions. For instance, this compound can be further oxidized to ortho-nitrosoanisole or reduced back to ortho-anisidine2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not directly available. However, a related compound, “N-(2-Methoxyphenyl)acetamide”, is described as a clear, yellowish to reddish or brown liquid with an amine (fishy) odor4.


Scientific Research Applications

Cardioprotective Efficacy

N-(2-Methoxy-phenyl)-guanidine hydrochloride derivatives, specifically (5-arylfuran-2-ylcarbonyl)guanidines, have shown potential in cardiac protection. In a study, these derivatives were evaluated for their ability to inhibit the Na+/H+ exchanger isoform-1 (NHE-1) and protect against ischemia-reperfusion injury. One compound, with a 2-methoxy-5-chlorophenyl group, demonstrated significant NHE-1 inhibition and reduced infarct size in a rat myocardial infarction model, suggesting its potential in cardioprotective treatments (Lee et al., 2005).

Antimicrobial and Antibacterial Properties

Research on trisubstituted guanidines and their copper(II) complexes, including those with 2-methoxyphenyl groups, indicated potential antimicrobial properties. These compounds, upon testing against various bacterial strains, exhibited good bactericidal activity (Said et al., 2015). This suggests a potential application in developing new antibacterial agents.

Application in Organic Synthesis

N-(2-Methoxy-phenyl)-guanidine hydrochloride is used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of pyrimidine derivatives, indicating its utility in organic chemistry and potential pharmaceutical applications (Wendelin & Kerbl, 1984).

DNA Isolation Applications

Guanidine hydrochloride, a related compound, is frequently used in the isolation of RNA and DNA from eukaryotic cells, highlighting its importance in molecular biology research. This simple technique facilitates the preparation of DNA from various tissue samples, which is crucial for genetic analysis and research (Bowtell, 1987).

Safety And Hazards

The safety and hazards associated with “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not directly mentioned. However, users should always handle chemical substances with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes5.


Future Directions

The future directions for the study of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not directly mentioned in the available resources. However, related compounds such as “N-(2-Methoxyphenyl)hydroxylamine” continue to be studied for their metabolic pathways and potential toxicological effects2.


Please note that the information provided is based on the available resources and may not fully cover “N-(2-Methoxy-phenyl)-guanidine hydrochloride”. Further research and studies would be needed for a comprehensive understanding of this compound. Always handle chemical substances with appropriate safety measures.


properties

IUPAC Name

2-(2-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-5-3-2-4-6(7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVVENSRPFEYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696377
Record name N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-phenyl)-guanidine hydrochloride

CAS RN

420130-92-3
Record name N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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